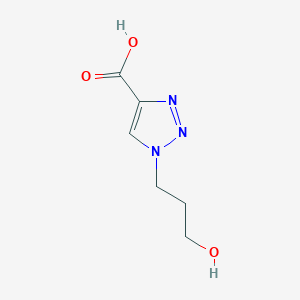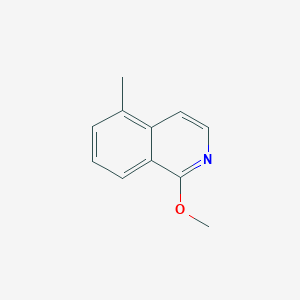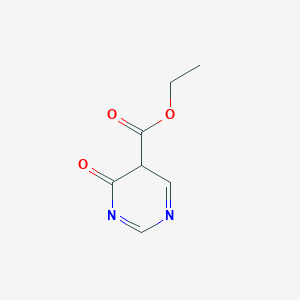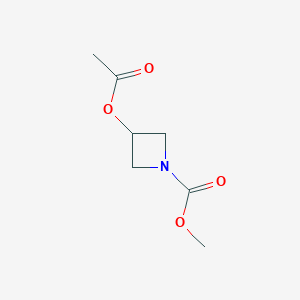
5-Ethylisoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological and pharmaceutical applications. Isoindoline-1,3-dione derivatives, commonly referred to as phthalimides, are significant due to their presence in various natural products and their role in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate primary amine. This reaction is usually carried out under reflux conditions in a suitable solvent such as toluene . The reaction mechanism involves the formation of an intermediate amide, which subsequently cyclizes to form the isoindoline-1,3-dione core.
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often employ green chemistry principles to minimize environmental impact. One such method involves the use of solventless conditions, where the reactants are heated directly without a solvent, thereby reducing waste and improving atom economy .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethylisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
5-Ethylisoindoline-1,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Ethylisoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it can modulate the activity of the dopamine receptor D2, which is implicated in various neurological disorders . Additionally, the compound can inhibit the aggregation of β-amyloid proteins, which is a hallmark of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: The parent compound, known for its broad range of biological activities.
N-Substituted Isoindoline-1,3-diones: These derivatives have been studied for their anticancer and antimicrobial properties.
Phthalimides: A class of compounds that includes isoindoline-1,3-dione derivatives, widely used in medicinal chemistry.
Uniqueness
5-Ethylisoindoline-1,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethyl group at the 5-position can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins .
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
5-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H9NO2/c1-2-6-3-4-7-8(5-6)10(13)11-9(7)12/h3-5H,2H2,1H3,(H,11,12,13) |
Clave InChI |
LJYSAYYNGPZUES-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)


![trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11915352.png)


![4-Chloropyrimido[5,4-d]pyrimidine](/img/structure/B11915364.png)



![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)


